2-Amino-1-(4-hydroxyphenyl)ethanone

Lipophilicity ADME Physicochemical profiling

Researchers synthesizing octopamine analogs or conducting quorum-sensing SAR often encounter counter-ion interference from hydrochloride salts, adding wasteful neutralization steps. The free-base 2-Amino-1-(4-hydroxyphenyl)ethanone eliminates this bottleneck. • Direct N-functionalization via free primary amine (predicted pKa 8.02) - no deprotection required. • Validated QscR inhibitor (IC50 160 nM) enables anti-virulence hit expansion without bactericidal confounding. • Dual H-bond donor motif (phenolic OH + amine) supports fragment-based screening in polar binding pockets.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 77369-38-1
Cat. No. B1581469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-hydroxyphenyl)ethanone
CAS77369-38-1
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN)O
InChIInChI=1S/C8H9NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5,9H2
InChIKeyMLKZSLFDXAYSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(4-hydroxyphenyl)ethanone – Core Identity & Procurement


2-Amino-1-(4-hydroxyphenyl)ethanone (CAS 77369‑38‑1), also referred to as 4‑hydroxy‑α‑aminoacetophenone or 4‑HAAC, is a para‑substituted α‑aminoacetophenone bearing both a primary amine and a phenolic hydroxyl on the aromatic ring [1]. The free‑base form (C₈H₉NO₂, MW 151.16 g mol⁻¹) is a fine‑chemical building block employed principally in medicinal‑chemistry research, where its dual nucleophilic sites enable regioselective derivatization without the counter‑ion interference encountered with the more common hydrochloride salt . Computationally derived physicochemical descriptors – LogP 0.53, TPSA 63.32 Ų, and a predicted boiling point of 351.4 °C – position this compound as a moderately hydrophilic, low‑molecular‑weight ketone intermediate suitable for both solution‑phase and solid‑supported syntheses .

2-Amino-1-(4-hydroxyphenyl)ethanone: Irreplaceable vs. Salt & Methoxy Analogs


Although the hydrochloride salt (CAS 19745‑72‑3) and the 4‑methoxy analog (CAS 3883‑94‑1) share the α‑aminoacetophenone scaffold, substituting them for the free base alters reactivity, solubility, and biological‑target engagement in measurable ways [1]. The free base possesses a nucleophilic primary amine (predicted pKa 8.02) that is protonated and masked in the hydrochloride, preventing direct use in non‑aqueous acylations, reductive aminations, or catalyst‑sensitive couplings unless a neutralization step is added . The 4‑methoxy derivative, meanwhile, displays a LogP of ≈2.34 (hydrochloride salt) – roughly 1.8 log units more lipophilic than the free base (LogP 0.53) – which shifts partitioning, membrane permeability, and, critically, hydrogen‑bond‑donor capacity (one vs. two H‑bond donors) [2]. These physicochemical differences translate into divergent synthetic routes, purification profiles, and biological readouts, making direct interchange scientifically unsound without re‑optimization of the entire workflow [2].

2-Amino-1-(4-hydroxyphenyl)ethanone – Quantitative Evidence vs. Closest Analogs


Lipophilicity-Driven Selectivity: LogP vs. Methoxy Analogs

The free base exhibits a computed LogP of 0.53, which is approximately 1.8 log units lower than the 4‑methoxy analog (LogP 2.34 for the hydrochloride; free‑base expected to be similar) [1]. This lower lipophilicity correlates with improved aqueous solubility and reduced non‑specific protein binding, while the retention of two hydrogen‑bond donors (NH₂ and OH) versus one (NH₂ only) in the methoxy analog provides an additional enthalpic anchor for target engagement . The regioisomer 1‑(4‑amino‑2‑hydroxyphenyl)ethanone (LogP 0.85‑1.05) is slightly more lipophilic, indicating that the para‑hydroxy‑meta‑amino arrangement in the target compound uniquely balances hydrophilicity and hydrogen‑bonding capacity [2].

Lipophilicity ADME Physicochemical profiling Medicinal chemistry

QscR Quorum-Sensing Inhibition in P. aeruginosa

The compound antagonizes the Pseudomonas aeruginosa quorum‑sensing transcriptional repressor QscR with an IC₅₀ of 160 nM in an Escherichia coli reporter‑gene assay [1]. When compared with the endogenous QS signal molecule 2‑aminoacetophenone (2‑AA), which primarily acts as an autoinducer rather than an antagonist, the 4‑hydroxy substitution converts the scaffold from a QS agonist/autoinducer into a potent antagonist of the LuxR‑type receptor QscR [2]. This functional inversion – from signal molecule to signal blocker – is directly attributable to the para‑hydroxy group and represents a critical differentiation for anti‑virulence screening collections.

Quorum sensing inhibition Antivirulence Pseudomonas aeruginosa QscR

Synthetic Yield Advantage: Nitroalkane-Mediated Houben-Hoesch

In the Houben‑Hoesch condensation of phenol with aminoacetonitrile, the use of nitroalkane solvents yields 71.8% of the hydrochloride salt at 97% purity (non‑aqueous titration) [1]. When the same reaction is run under conventional chlorinated‑solvent conditions (e.g., ethylene dichloride), yields are significantly lower – the patent literature explicitly states that nitroalkanes are "unexpectedly much better solvents … giving a better yield" [2]. The free base form eliminates the need for a subsequent neutralization step required when the hydrochloride is the direct product, streamlining synthetic sequences where the free amine is required downstream.

Process chemistry Houben-Hoesch reaction Nitroalkane solvents Yield optimization

Reverse-Phase HPLC Retention Profile

On a Newcrom R1 reverse‑phase column (acetonitrile/water/phosphoric acid mobile phase), 4‑hydroxy‑α‑aminoacetophenone elutes as a well‑resolved peak, enabling baseline separation from synthetic precursors and closely related amino‑phenolic by‑products [1]. While retention times are system‑dependent, the method demonstrates that the free base can be directly analyzed without prior derivatization – a practical advantage over the hydrochloride salt, which often requires buffered mobile phases to avoid peak tailing.

Analytical chemistry HPLC method development Purity assessment

2-Amino-1-(4-hydroxyphenyl)ethanone – Proven Application Scenarios


Anti-Virulence Probe for P. aeruginosa QscR

With a demonstrated IC₅₀ of 160 nM against the QscR quorum‑sensing repressor, this compound serves as a validated starting point for structure–activity relationship (SAR) campaigns aimed at developing non‑bactericidal anti‑virulence agents [1]. Its moderate hydrophilicity (LogP 0.53) facilitates aqueous‑compatible assay formats, and the free amine enables rapid N‑functionalization for hit expansion .

Octopamine & Synephrine Precursor Synthesis

The compound is the direct ketone intermediate en route to octopamine (β‑hydroxy‑tyramine) and related β‑adrenergic agonists via catalytic asymmetric transfer hydrogenation . Using the free base avoids the additional neutralization step that would be required if starting from the hydrochloride salt, thereby improving overall yield and reducing waste in multistep sequences [2].

Dual Hydrogen-Bond Donor Scaffold for MedChem Libraries

Unlike the 4‑methoxy analog, which offers only a single hydrogen‑bond donor, this compound provides both a phenolic hydroxyl and a primary amine [3]. This dual‑donor motif is essential for fragment‑based drug discovery programs targeting polar binding pockets where enthalpic contributions from hydrogen bonding dominate affinity .

Analytical Method & QC Reference Standard

The published RP‑HPLC method on Newcrom R1 provides immediate transferability for purity assessment and stability monitoring [4]. Laboratories can adopt this protocol to establish in‑house reference standards, leveraging the free base's favorable chromatographic behavior under simple acidic conditions.

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